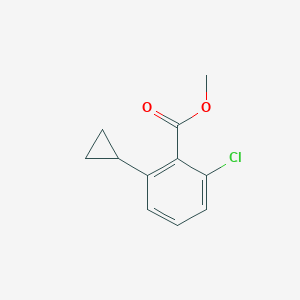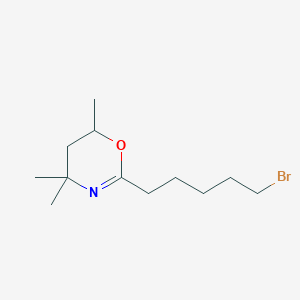
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine is an organic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a bromopentyl group attached to a trimethyl-substituted oxazine ring
Métodos De Preparación
The synthesis of 2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine typically involves the reaction of 5-bromopentyl derivatives with trimethyl-substituted oxazine precursors. One common method involves the nucleophilic substitution reaction where a bromopentyl halide reacts with a trimethyl-substituted oxazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Análisis De Reacciones Químicas
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazine derivatives.
Reduction Reactions: Reduction of the oxazine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazine derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of novel drug candidates.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The bromopentyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine can be compared with other similar compounds such as:
2-(5-Chloropentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(5-Iodopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine:
2-(5-Bromopentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-thiazine: Similar structure but with a thiazine ring instead of oxazine, leading to different chemical properties and applications.
Propiedades
Número CAS |
36871-48-4 |
|---|---|
Fórmula molecular |
C12H22BrNO |
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
2-(5-bromopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22BrNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
Clave InChI |
CNEDXHUUQWJBBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N=C(O1)CCCCCBr)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



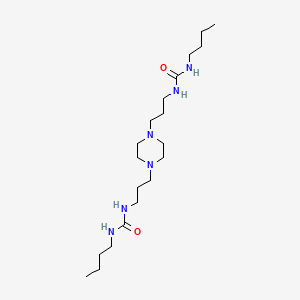
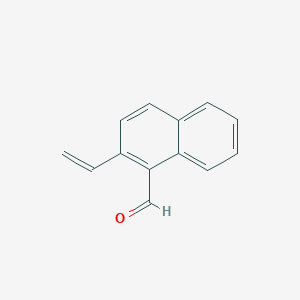



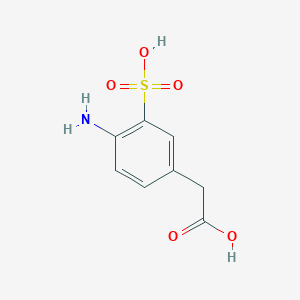

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
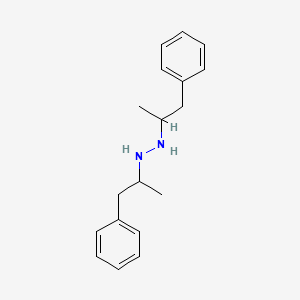
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
